3-Amino-5-isopropoxy-N,N-dimethylbenzamide
Overview
Description
3-Amino-5-isopropoxy-N,N-dimethylbenzamide is a versatile organic compound characterized by its unique structural features, including an amino group, an isopropoxy group, and a dimethylamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-isopropoxy-N,N-dimethylbenzamide typically involves multiple steps, starting with the formation of the benzamide core. One common approach is the reaction of 3-nitrobenzoic acid with isopropyl alcohol in the presence of a strong acid catalyst to form the corresponding ester. Subsequent reduction of the nitro group to an amino group, followed by N-methylation, yields the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of scalability and efficiency. The process involves the continuous addition of reagents and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-isopropoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the amino group to a nitro group.
Reduction: Reducing agents like tin chloride or iron powder in acidic conditions can reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core, with reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of 3-nitro-5-isopropoxy-N,N-dimethylbenzamide.
Reduction: Formation of this compound.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
3-Amino-5-isopropoxy-N,N-dimethylbenzamide has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Amino-5-isopropoxy-N,N-dimethylbenzamide exerts its effects involves interactions with specific molecular targets and pathways. The amino group can act as a nucleophile, while the isopropoxy group can influence the compound's solubility and reactivity. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
3-amino-N,N-dimethylbenzamide
5-isopropoxy-N,N-dimethylbenzamide
3-nitro-N,N-dimethylbenzamide
Properties
IUPAC Name |
3-amino-N,N-dimethyl-5-propan-2-yloxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)16-11-6-9(5-10(13)7-11)12(15)14(3)4/h5-8H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLNDGLGGGKGCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)N)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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